Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo-
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Overview
Description
Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo- is an organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an acetamide group attached to a phenyl ring substituted with an amino group and a thioxo group. Its unique structure imparts specific chemical properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo- typically involves the reaction of substituted anilines with acetic anhydride under controlled conditions. The process may include the use of catalysts and specific solvents to optimize yield and purity. For instance, the reaction of 3-amino-4-methylphenylamine with acetic anhydride in the presence of a base such as pyridine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure high efficiency, minimal waste, and consistent product quality. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve optimal results .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully selected to favor the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted acetamides .
Scientific Research Applications
Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)acetamide: This compound shares a similar structure but lacks the thioxo group.
3-Amino-4-methoxyacetanilide: Another related compound with a methoxy group instead of a thioxo group.
Uniqueness
The presence of the thioxo group in Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo- imparts unique chemical properties, such as increased reactivity and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H11N3OS |
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Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-(3-amino-4-methylanilino)-2-sulfanylideneacetamide |
InChI |
InChI=1S/C9H11N3OS/c1-5-2-3-6(4-7(5)10)12-9(14)8(11)13/h2-4H,10H2,1H3,(H2,11,13)(H,12,14) |
InChI Key |
IZADDHAGKUYPTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)C(=O)N)N |
Origin of Product |
United States |
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